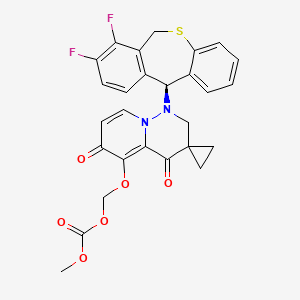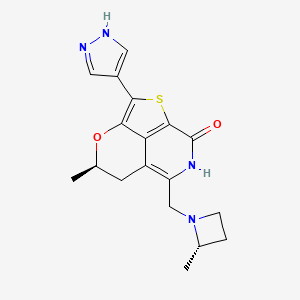
Antibacterial agent 123
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antibacterial agent 123 is a synthetic compound known for its potent antibacterial properties. It is designed to combat a wide range of bacterial infections, particularly those caused by drug-resistant strains. This compound has gained significant attention in the scientific community due to its unique mechanism of action and broad-spectrum efficacy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Antibacterial agent 123 involves a multi-step process. The initial step typically includes the formation of a core structure through a series of condensation reactions. This is followed by the introduction of functional groups that enhance its antibacterial activity. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The process involves rigorous quality control measures to maintain consistency and efficacy. The raw materials are sourced from reliable suppliers, and the entire production process is monitored to minimize impurities and ensure compliance with regulatory standards.
化学反应分析
Types of Reactions
Antibacterial agent 123 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more reactive intermediates.
Reduction: The compound can also undergo reduction reactions, where it gains electrons or hydrogen atoms.
Substitution: In these reactions, one functional group in the molecule is replaced by another, which can alter its antibacterial properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with slightly different antibacterial properties. These derivatives are often tested for their efficacy against different bacterial strains to identify the most potent forms.
科学研究应用
Antibacterial agent 123 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of antibacterial action and to develop new synthetic routes for similar compounds.
Biology: Researchers use it to investigate the interactions between antibacterial agents and bacterial cells, including the pathways involved in bacterial resistance.
Medicine: In clinical settings, this compound is tested for its efficacy in treating various bacterial infections, particularly those caused by multi-drug resistant strains.
Industry: The compound is incorporated into various products, such as disinfectants and coatings, to enhance their antibacterial properties.
作用机制
The mechanism of action of Antibacterial agent 123 involves the inhibition of bacterial cell wall synthesis. It targets specific enzymes involved in the formation of the cell wall, leading to cell lysis and death. The compound also disrupts bacterial protein synthesis by binding to the ribosomal subunits, preventing the translation of essential proteins. This dual mechanism makes it highly effective against a broad range of bacteria.
相似化合物的比较
Similar Compounds
Penicillin: Like Antibacterial agent 123, penicillin targets bacterial cell wall synthesis but has a different chemical structure.
Tetracycline: This compound also inhibits protein synthesis but binds to a different site on the ribosome.
Ciprofloxacin: It targets bacterial DNA gyrase, a different mechanism compared to this compound.
Uniqueness
This compound stands out due to its dual mechanism of action, targeting both cell wall synthesis and protein synthesis. This makes it less likely for bacteria to develop resistance compared to compounds with a single target. Additionally, its broad-spectrum activity and efficacy against drug-resistant strains highlight its potential as a valuable antibacterial agent in both clinical and industrial applications.
属性
分子式 |
C17H8F9N3O |
|---|---|
分子量 |
441.25 g/mol |
IUPAC 名称 |
2,7-bis(trifluoromethyl)-5-[[5-(trifluoromethyl)pyridin-2-yl]amino]-1H-quinolin-4-one |
InChI |
InChI=1S/C17H8F9N3O/c18-15(19,20)7-1-2-13(27-6-7)29-10-4-8(16(21,22)23)3-9-14(10)11(30)5-12(28-9)17(24,25)26/h1-6H,(H,27,29)(H,28,30) |
InChI 键 |
RYODTJWRFFACTO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1C(F)(F)F)NC2=CC(=CC3=C2C(=O)C=C(N3)C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-hydroxy-1-[[(5'S)-5'-hydroxy-2',5',7'-trimethyl-4'-oxospiro[cyclopropane-1,6'-indene]-1'-yl]methyl]urea](/img/structure/B12407739.png)

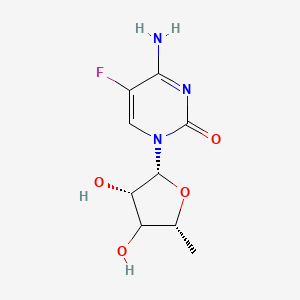

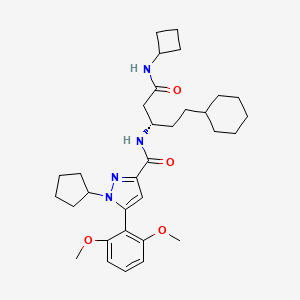


![[(1S,4S,5S,6R,9R,10R,12R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] hexanoate](/img/structure/B12407778.png)
![[(3S,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-7-methoxy-4-oxo-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl (Z)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12407783.png)
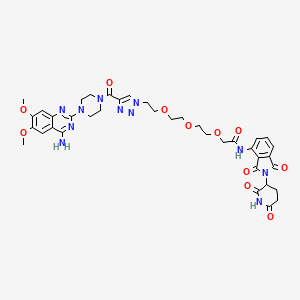
![3-[9-[(3-bromophenyl)methyl]-6-[3-[(Z)-N'-hydroxycarbamimidoyl]phenyl]carbazol-3-yl]-N'-hydroxybenzenecarboximidamide](/img/structure/B12407788.png)
